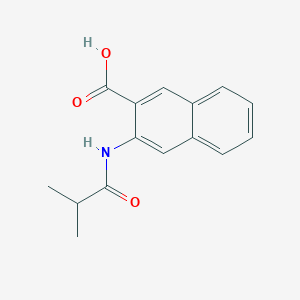![molecular formula C17H15F3N2O3 B2782576 Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1209347-26-1](/img/structure/B2782576.png)
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate, also known as BECTP, is a novel compound with a variety of potential applications in biochemistry and pharmacology. It is a small molecule that is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, but with an additional trifluoromethyl group. The compound has been studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, BECTP has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
科学的研究の応用
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate has been studied for its potential applications in biochemistry and pharmacology. It has been found to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
作用機序
The mechanism of action of Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
実験室実験の利点と制限
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, making it easy to modify for specific applications. Additionally, the compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines, making it a potential therapeutic agent. However, the compound is not yet fully understood, and further research is needed to elucidate its mechanism of action and its potential applications.
将来の方向性
The future directions for Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate are numerous. Further research is needed to elucidate its mechanism of action and its potential applications. Additionally, the compound could be studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. Finally, the compound could be further studied for its potential use in drug delivery systems, as well as its potential use in imaging technologies.
合成法
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate can be synthesized by a variety of methods. One of the most common methods involves the reaction of benzyl alcohol with ethyl chloroformate, followed by deprotonation with sodium hydride, and then the addition of trifluoromethyl-2-pyridinecarboxylic acid. Other methods include the reaction of benzyl alcohol with ethyl chloroformate followed by a Wittig reaction, as well as the reaction of benzyl alcohol with ethyl chloroformate and then the addition of trifluoromethyl-2-pyridinecarboxylic acid.
特性
IUPAC Name |
benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-21-15(23)13-8-12(17(18,19)20)9-14(22-13)16(24)25-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQVLHNSPPYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)
![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2782496.png)
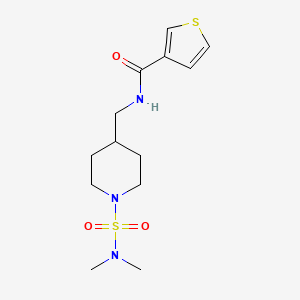
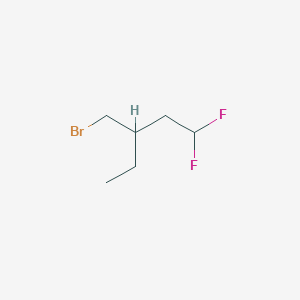
![2-{N-[(4-bromophenyl)methyl]-1-(3,6-dichloropyridin-2-yl)formamido}acetamide](/img/structure/B2782502.png)


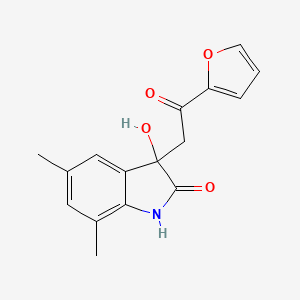
![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

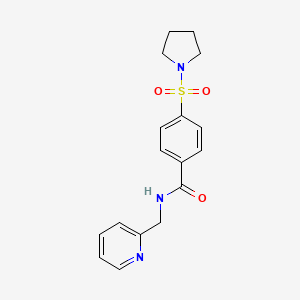
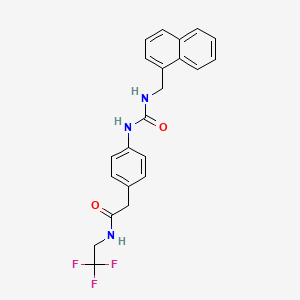
![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)
